3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone
Overview
Description
3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted acetonitrile and an appropriate aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions could convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-4-isopropyl-6-methylpyridine
- 4-isopropyl-6-methyl-2(1H)-pyridinone
- 3-cyano-2(1H)-pyridinone
Uniqueness
3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the cyano group, isopropyl group, and methyl group in specific positions on the pyridinone ring can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-2-oxo-4-propan-2-yl-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNMYDYALSFMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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